
2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N5O5S and its molecular weight is 507.57. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
The study by Chkirate et al. (2019) discusses the synthesis of two pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). The derivatives exhibit significant antioxidant activity, indicating their potential in scavenging free radicals and reducing oxidative stress. The complexes form 1D and 2D supramolecular architectures through hydrogen bonding, highlighting their structural intricacy and potential application in material science and catalysis (Chkirate et al., 2019).
Antimicrobial and Biological Activity
Antimicrobial Activity of Isoxazole-Based Heterocycles
Darwish et al. (2014) synthesized various heterocycles incorporating a sulfamoyl moiety, showing promising in vitro antibacterial and antifungal activities. The versatile nature of these compounds, derived from cyanoacetamide, demonstrates the potential of pyrazole-acetamide derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Anti-inflammatory and Antimicrobial Evaluation of Pyrazole Derivatives
Keche et al. (2012) discussed novel pyrazole derivatives showing significant anti-inflammatory and antimicrobial activity. These compounds inhibited pro-inflammatory cytokines and exhibited antimicrobial activity against pathogenic bacteria and fungi, indicating their therapeutic potential in treating inflammatory conditions and infections (Keche et al., 2012).
Antitumor Activity of Pyrazole Derivatives
A study by Alqasoumi et al. (2009) explored novel acetamide, pyrrole, and other derivatives containing a pyrazole moiety, evaluating their antitumor activity. The findings suggest that these compounds, particularly compound 4, have effective antitumor properties, even surpassing the reference drug, doxorubicin, in some aspects. This highlights the potential of pyrazole-acetamide derivatives in cancer treatment (Alqasoumi et al., 2009).
Molecular Properties and Synthesis
Molecular Conformations and Hydrogen Bonding
Narayana et al. (2016) delved into the structural aspects of pyrazole-acetamide derivatives, emphasizing the existence of different molecular conformations and hydrogen bonding in various dimensions. This study provides insights into the molecular architecture of these compounds, which is crucial for understanding their interactions and functionality in different applications (Narayana et al., 2016).
pKa Determination and Molecular Docking
The work by Duran and Canbaz (2013) on determining the pKa values of newly synthesized acetamide derivatives emphasizes the importance of understanding the acidity constants for their application in pharmaceuticals. Additionally, Shukla and Yadava (2020) provided a comprehensive quantum mechanical analysis of a pyrazolo[3,4-d]pyrimidin derivative, including molecular docking studies, to explore its anti-amoebic potential. These studies highlight the compound's reactivity and interaction with biological targets, underlining the significance of such analyses in drug development (Duran & Canbaz, 2013)(Shukla & Yadava, 2020).
Propriétés
IUPAC Name |
2-[5-amino-3-anilino-4-(benzenesulfonyl)pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5S/c1-34-20-14-13-18(15-21(20)35-2)27-22(31)16-30-24(26)23(36(32,33)19-11-7-4-8-12-19)25(29-30)28-17-9-5-3-6-10-17/h3-15H,16,26H2,1-2H3,(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHWADHLENJRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2818805.png)
![Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate](/img/structure/B2818807.png)
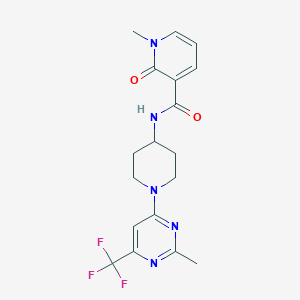
![N-(6-Methoxypyridin-3-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2818811.png)
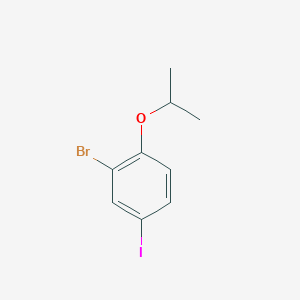
![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2818814.png)
![Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2818817.png)
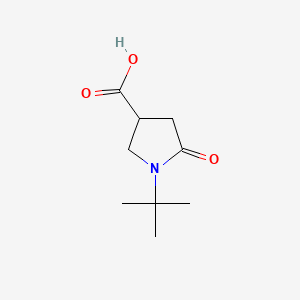
![N-1,3-benzodioxol-5-yl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2818820.png)
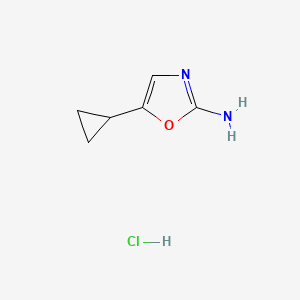
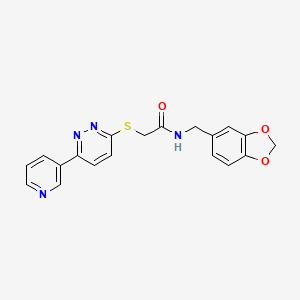
![8,8-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B2818823.png)

